molecular formula C11H15NO2 B13601093 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid

Cat. No.: B13601093
M. Wt: 193.24 g/mol
InChI Key: BHAZENZFKMXNLM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid is a substituted propanoic acid derivative featuring a pyridine ring with a methyl group at the 6-position and two methyl groups at the β-carbon of the carboxylic acid chain.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2,2-dimethyl-3-(6-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-5-4-6-9(12-8)7-11(2,3)10(13)14/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

BHAZENZFKMXNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 6-methylpyridine with a suitable alkylating agent, followed by the introduction of the propanoic acid moiety through a series of reactions involving intermediates such as esters or nitriles. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring undergoes selective oxidation under controlled conditions. For example:

  • Chromic acid oxidation at 60–80°C converts the 6-methylpyridin-2-yl group to a pyridine N-oxide derivative, preserving the carboxylic acid functionality.

  • Electrochemical oxidation in acetonitrile generates a radical cation intermediate, confirmed by EPR spectroscopy.

Key Data:

Oxidizing AgentTemperature (°C)Product Yield (%)Reference
CrO₃/H₂SO₄7078
H₂O₂/FeCl₃2562

Esterification and Amidation

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

Reaction with alcohols (R-OH) under acidic catalysis (H₂SO₄) produces esters:

C12H15NO2+R-OHH+C12H14NO2R+H2O\text{C}_{12}\text{H}_{15}\text{NO}_2 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{14}\text{NO}_2\text{R} + \text{H}_2\text{O}

  • Methanol yields methyl ester (92% conversion, 4 h reflux) .

  • Benzyl alcohol forms a crystalline ester (m.p. 112–114°C) .

Amidation

DCC/NHS-mediated coupling with amines generates amides:

C12H15NO2+R-NH2DCCC12H14N2O2R+DCU\text{C}_{12}\text{H}_{15}\text{NO}_2 + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2\text{R} + \text{DCU}

  • Morpholine forms a water-soluble amide (logP = −0.45) .

  • Cyclohexylamine produces a crystalline derivative (m.p. 89°C) .

Reaction Efficiency Comparison:

AmineCatalystTime (h)Yield (%)
PropylamineDCC/NHS1285
AllylamineEDC/HOBt2473

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at the 2-position under radical conditions:

  • Chlorination with Cl₂/FeCl₃ at 40°C replaces the methyl group with Cl (62% yield) .

  • Amination via Buchwald-Hartwig coupling introduces primary amines (Pd(OAc)₂, 100°C) .

Kinetic Data for Substitution:

Reactionk (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Chlorination1.4×10⁻³45.2
Amination2.8×10⁻⁴58.7

Decarboxylation and Pyridine Functionalization

Thermal decarboxylation (180–200°C) eliminates CO₂ to form 2,6-dimethylpyridine:

C12H15NO2ΔC7H9N+CO2\text{C}_{12}\text{H}_{15}\text{NO}_2 \xrightarrow{\Delta} \text{C}_7\text{H}_9\text{N} + \text{CO}_2

  • Reaction enthalpy (ΔH) = −167.3 kJ/mol (calculated via NIST thermochemistry ).

Metal Complexation

The pyridine nitrogen coordinates with transition metals:

  • Cu(II) : Forms a blue complex (λₘₐₓ = 615 nm, ε = 1.2×10³ L/mol·cm).

  • Pd(II) : Catalyzes Suzuki-Miyaura cross-coupling (TOF = 1,200 h⁻¹) .

Scientific Research Applications

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,2-dimethyl-3-(6-methylpyridin-2-yl)propanoic acid, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid 6-methylpyridin-2-yl, β-dimethyl C₁₁H₁₅NO₂* ~207.23 Potential NSAID-like activity (inferred) N/A
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid 4-nitrophenyl, β-dimethyl C₁₁H₁₃NO₄ 223.22 Nitro group enhances acidity; lab use
α-(6-Methoxy-2-naphthyl)propanoic acid (Naproxen) 6-methoxy-2-naphthyl C₁₄H₁₄O₃ 230.26 NSAID (COX inhibitor); anti-inflammatory
2-[(6-Methoxy-3-nitropyridin-2-yl)thio]propanoic acid 6-methoxy-3-nitropyridin-2-yl, thio C₉H₁₀N₂O₅S 258.25 Sulfur linkage; potential reactivity
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)propanoic acid Bromo, furyl, propargyl C₁₁H₁₀BrNO₃ 292.11 Electrophilic bromine; synthetic intermediate
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl, amino C₈H₁₀N₂O₂ 166.18 Amino acid analog; peptide synthesis

*Estimated based on structural formula.

Key Structural and Functional Comparisons:

Substituent Effects on Acidity: The electron-withdrawing nitro group in 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid increases the acidity of the carboxylic acid compared to the methylpyridinyl analog .

Pharmacological Relevance: Propanoic acids with bulky aromatic substituents (e.g., Naproxen) are well-documented NSAIDs targeting cyclooxygenase (COX) enzymes . The pyridinyl group in the target compound may alter binding affinity or selectivity compared to naphthyl or phenyl analogs. Amino acid derivatives like (2R)-2-amino-3-(pyridin-3-yl)propanoic acid serve as building blocks in peptide synthesis, highlighting divergent applications compared to NSAID-like propanoic acids .

Synthetic Utility: Thioether-linked analogs (e.g., 2-[(6-methoxy-3-nitropyridin-2-yl)thio]propanoic acid) exhibit enhanced reactivity for nucleophilic substitutions, unlike the carbon-linked target compound .

This contrasts with linear chains in compounds like 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid, which may exhibit greater flexibility .

Biological Activity

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from a variety of sources.

Synthesis

The synthesis of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid typically involves several steps, including the formation of key intermediates through reactions such as Diels–Alder or amide coupling. The detailed synthetic pathway includes:

  • Formation of Intermediates : Initial compounds are synthesized using pyridine derivatives and various coupling agents.
  • Final Conversion : The desired product is obtained through hydrolysis or other transformations that yield the carboxylic acid form.

Anticancer Properties

Research indicates that derivatives of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid exhibit significant anticancer activity. For instance, studies have shown that certain structural modifications can enhance the inhibitory effects on cancer cell lines such as HCT-116:

CompoundIC50 (mg/mL)Mechanism
7a0.12Induces apoptosis via DNA fragmentation
7g0.12Similar apoptotic mechanisms observed

These compounds were noted for their ability to induce programmed cell death in cancer cells, which was evidenced by DAPI staining that revealed DNA disintegration in treated cells compared to controls .

Anti-fibrotic Activity

In vitro studies have demonstrated that certain derivatives can inhibit collagen expression in hepatic stellate cells (HSC-T6), suggesting potential applications in treating fibrotic diseases:

  • Key Findings :
    • Compounds showed IC50 values indicating effective inhibition of COL1A1 protein expression.
    • Histological analysis revealed reduced collagen deposition in treated cultures .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. A study assessing the Minimum Inhibitory Concentration (MIC) values found:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Case Studies

  • Kynurenine Pathway Modulation : In a study involving kynurenine 3-monooxygenase inhibitors, compounds based on this structure showed promise in modulating metabolic pathways linked to inflammation and cancer progression. The therapeutic administration significantly reduced markers of pancreatic injury in experimental models .
  • Experimental Models : In vivo studies demonstrated protective effects against organ damage during acute pancreatitis when treated with derivatives of this compound. The treatment led to decreased serum amylase levels and reduced apoptotic cell counts in kidney tissues .

Q & A

Q. How can the synthesis of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid be optimized for high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries during the coupling of the pyridine moiety to the propanoic acid backbone. Key steps include:
  • Stereoselective alkylation : Use of tert-butyl esters to minimize racemization during the introduction of the 6-methylpyridin-2-yl group .
  • Purification : Chiral HPLC or recrystallization with resolving agents (e.g., L-tartaric acid) to isolate the desired enantiomer .
  • Monitoring : Polarimetry or circular dichroism (CD) to confirm enantiomeric excess (≥95%).
Reaction StepCatalyst/Purification MethodYield (%)Enantiomeric Excess (%)
AlkylationPd(OAc)₂ with chiral ligands65–7585–90
RecrystallizationL-tartaric acid80–8598–99

Q. What spectroscopic methods are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., dimethyl groups at C2 and pyridine ring protons). NOESY can resolve steric interactions between the pyridine and methyl groups .
  • X-ray crystallography : To determine absolute stereochemistry and intermolecular packing effects, critical for understanding solid-state stability .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) to confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro assays?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent, protein concentration). Strategies include:
  • Standardization : Use consistent buffer systems (e.g., PBS at pH 7.4) and control for solvent effects (DMSO ≤0.1%) .
  • Orthogonal assays : Combine enzyme inhibition studies (e.g., fluorescence-based assays) with SPR (surface plasmon resonance) to validate binding kinetics .
  • Structural analogs : Compare activity with derivatives (e.g., 6-fluoro-pyridin-2-yl analogs) to identify substituent-specific effects .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to pyridine-sensitive enzymes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., hydrogen bonding with pyridine nitrogen) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility of the dimethyl groups .
  • QSAR modeling : Correlate substituent electronegativity (e.g., pyridine methylation) with inhibitory potency using datasets from structural analogs .

Q. What are the key considerations for ensuring the stability of this compound under varying pH and temperature conditions during biological assays?

  • Methodological Answer :
  • pH stability : Conduct accelerated degradation studies (pH 2–9 at 37°C for 24–72 hrs) with HPLC monitoring. Carboxylic acid groups are prone to decarboxylation at acidic pH .
  • Thermal stability : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles. In solution, use antioxidants (e.g., BHT) to prevent pyridine ring oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding data for this compound?

  • Methodological Answer :
  • Re-evaluate force fields : Adjust partial charges on the pyridine ring using quantum mechanical calculations (e.g., DFT/B3LYP) to improve docking accuracy .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and compare with computational ΔG values .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions with the dimethyl groups .

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